molecular formula C17H26BNO3 B8086311 2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

Cat. No.: B8086311
M. Wt: 303.2 g/mol
InChI Key: STAXHRJCIXFSOG-UHFFFAOYSA-N
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Description

2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is an organic compound that features a boronic ester group. Boronic esters are known for their stability, low toxicity, and high reactivity, making them valuable intermediates in organic synthesis and various applications in pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide typically involves nucleophilic substitution and amidation reactions. The starting materials often include 2-methyl-5-bromophenylboronic acid and 2-methylpropanamide. The reaction conditions usually involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and fluorescent probes.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in anticancer drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The amide group can participate in hydrogen bonding, further stabilizing these interactions .

Properties

IUPAC Name

2-methyl-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-11(2)15(20)19-14-10-13(9-8-12(14)3)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAXHRJCIXFSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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